3,5-Dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1) is a pentachlorinated pyridine derivative bearing chlorine atoms at ring positions 3 and 5 and a trichloromethyl substituent at position 2. With molecular formula C₆H₂Cl₅N and a molecular weight of 265.35 g·mol⁻¹, it belongs to the trichloromethylpyridine (TCMP) family widely employed as agrochemical and pharmaceutical intermediates.
Molecular FormulaC6H2Cl5N
Molecular Weight265.3 g/mol
CAS No.1128-16-1
Cat. No.B072849
⚠ Attention: For research use only. Not for human or veterinary use.
3,5-Dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1): Core Chemical Identity and Procurement-Relevant Properties
3,5-Dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1) is a pentachlorinated pyridine derivative bearing chlorine atoms at ring positions 3 and 5 and a trichloromethyl substituent at position 2 [1]. With molecular formula C₆H₂Cl₅N and a molecular weight of 265.35 g·mol⁻¹, it belongs to the trichloromethylpyridine (TCMP) family widely employed as agrochemical and pharmaceutical intermediates . Its calculated LogP of 4.22 and boiling point of 287.1 °C distinguish it from isomeric TCMPs and influence both its synthetic utility and its environmental fate profile .
Why a Generic Trichloromethylpyridine Cannot Substitute for 3,5-Dichloro-2-(trichloromethyl)pyridine
Trichloromethylpyridines are not interchangeable commodities; the precise position of the trichloromethyl group and the number and location of ring chlorines dictate regiochemical reactivity, lipophilicity, and physical state. 3,5-Dichloro-2-(trichloromethyl)pyridine bears the CCl₃ group at the 2-position, ortho to the pyridine nitrogen, which electronically deactivates the ring toward electrophilic substitution while simultaneously activating positions 4 and 6 for nucleophilic attack [1]. Shifting the CCl₃ group to the 5-position (as in 2,3-dichloro-5-(trichloromethyl)pyridine) or the 6-position (as in 2,4-dichloro-6-(trichloromethyl)pyridine) alters both the electronic landscape and the steric accessibility of remaining reactive sites, leading to different derivatization products [2]. Furthermore, the higher chlorine count (5 Cl atoms) versus mono-chloro analogs such as nitrapyrin (4 Cl) increases molecular weight, LogP, and boiling point, which directly affect purification costs, formulation compatibility, and environmental persistence .
Regiochemical mismatchCCl₃ position (2 vs 5 or 6) changes electronic activation and derivatization outcomes.
Property shiftHigher chlorine count (5 Cl) raises LogP and boiling point vs monochloro analogs, affecting purification and formulation.
Physical state mismatchLiquid at ambient vs crystalline analog requires different metering and dissolution steps.
[1] US Patent US4499276A. Reduction of trichloromethylpyridines to dichloromethylpyridines. Dow Chemical Company, 1985. Available at: https://patents.google.com/patent/US4499276A/en (accessed 2026-04-23). View Source
[2] US Patent US4939263. Control of isomer distribution in a chlorination process. DowElanco, 1990. Available at: https://patents.justia.com/patent/4939263 (accessed 2026-04-23). View Source
Quantitative Differentiation Evidence: 3,5-Dichloro-2-(trichloromethyl)pyridine vs. Closest Analogs
Boiling Point Elevation vs. 2,4-Dichloro-6-(trichloromethyl)pyridine Facilitates Distillation-Based Purification
3,5-Dichloro-2-(trichloromethyl)pyridine exhibits a boiling point approximately 15.3 °C higher than its isomer 2,4-dichloro-6-(trichloromethyl)pyridine, a difference sufficient to enable fractional distillation separation of these otherwise co-produced isomers .
Boiling PointData to verify
287.1 °C
vs 271.8 °C (2,4-dichloro-6-TCMP) — ΔT ≈ 15.3 °C higher
2,4-Dichloro-6-(trichloromethyl)pyridine: 271.8 °C
Quantified Difference
ΔT_bp ≈ 15.3 °C (target higher)
Conditions
Computed/predicted values at 760 mmHg; experimental data may vary
Why This Matters
A 15 °C boiling point gap between positional isomers permits cost-effective separation by fractional distillation, reducing purification costs in multi-isomer synthetic routes compared to isomers with narrower boiling point differences.
Lipophilicity Advantage (LogP 4.22 vs. 3.56) Over Nitrapyrin for Membrane-Permeation-Dependent Applications
The target compound displays a calculated LogP of 4.22, which is approximately 0.66 log units higher than that of the widely commercialized nitrapyrin (2-chloro-6-(trichloromethyl)pyridine, LogP 3.56) . This corresponds to a roughly 4.6-fold greater partitioning into octanol over water.
ΔLogP ≈ 0.66 (target more lipophilic; ~4.6× higher partition ratio)
Conditions
Predicted LogP values from ChemicalBook and AcmeChem; experimental determination may differ
Why This Matters
A 0.66 LogP unit increment translates to meaningfully higher membrane permeability and adipose tissue partitioning, relevant when the compound is used as a precursor for CNS-penetrant drug candidates such as penclomedine or for soil-persistent agrochemicals where enhanced lipophilicity extends residual activity.
Density Differential (1.68 vs. 1.64 g·cm⁻³) Relative to 2,3-Dichloro-5-(trichloromethyl)pyridine Impacts Formulation Homogeneity
3,5-Dichloro-2-(trichloromethyl)pyridine has a reported density of 1.68 g·cm⁻³, approximately 2.7% higher than the 1.636 g·cm⁻³ measured for 2,3-dichloro-5-(trichloromethyl)pyridine .
DensityData to verify
1.68 g·cm⁻³
vs 1.636 g·cm⁻³ (2,3-dichloro-5-TCMP) — 2.7% higher
May affect suspension/formulation homogeneity
Target density predicted; comparator experimental
Formulation scienceDensity specificationQuality control
Evidence Dimension
Density at 25 °C
Target Compound Data
1.68 g·cm⁻³
Comparator Or Baseline
2,3-Dichloro-5-(trichloromethyl)pyridine: 1.636 g·mL⁻¹ at 25 °C (lit.)
Quantified Difference
Δρ ≈ 0.044 g·cm⁻³ (2.7% higher for target)
Conditions
Target: predicted; comparator: experimental (lit.) at 25 °C
Why This Matters
A 2.7% density difference between isomers is sufficient to alter sedimentation behavior in suspension concentrates and phase-separation kinetics in emulsion formulations, making density a critical specification for formulators switching between trichloromethylpyridine sources.
Formulation scienceDensity specificationQuality control
The 2-trichloromethyl group ortho to the pyridine nitrogen, combined with chlorine atoms at positions 3 and 5, electronically activates positions 4 and 6 for nucleophilic aromatic substitution while the 3,5-dichloro pattern sterically shields those positions. This unique regiochemical arrangement enables the clean introduction of methoxy groups at positions 4 and 6 to yield penclomedine (3,5-dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine, NSC 338720), a clinically evaluated antitumor agent [1]. By contrast, isomers such as 2,3-dichloro-5-(trichloromethyl)pyridine and 2,4-dichloro-6-(trichloromethyl)pyridine present different substitution patterns that lead to distinct reactivity profiles and cannot serve as direct precursors to penclomedine without additional synthetic steps [2].
RegiochemistryClass-level inference
2-CCl₃ / 3,5-Cl₂ substitution pattern
Positions 4,6 activated for nucleophilic substitution; penclomedine-type scaffold
Regiochemical accessibility of positions 4 and 6 for nucleophilic substitution
Target Compound Data
Positions 4 and 6 are electronically activated and sterically accessible; penclomedine synthesized via methoxylation at these positions
Comparator Or Baseline
2,3-Dichloro-5-(trichloromethyl)pyridine: CCl₃ at position 5 alters electronic directing; 2,4-dichloro-6-(trichloromethyl)pyridine: CCl₃ at position 6 occupies a target derivatization site
Quantified Difference
Not applicable (qualitative regiochemical logic); penclomedine and its analogues showed in vivo antitumor activity against MX-1 human breast tumor xenograft in murine models [1].
Conditions
In vivo murine xenograft models; synthetic chemistry literature
Why This Matters
For medicinal chemistry programs targeting the penclomedine pharmacophore, only the 3,5-dichloro-2-(trichloromethyl)pyridine scaffold provides the correct substitution pattern for direct elaboration to the clinically active 4,6-dimethoxy derivative; procurement of any other dichloro-trichloromethylpyridine isomer would necessitate a complete synthetic route redesign.
[1] Tiwari A, Waud WR, Struck RF. Determination of the pharmacophore of penclomedine, a clinically-evaluated antitumor pyridine derivative. Bioorg Med Chem. 2002;10(11):3593-3598. doi:10.1016/S0968-0896(02)00243-2. PMID: 12213474. View Source
[2] Tiwari A, Waud WR, Struck RF. Synthesis and antitumor activity of several new analogues of penclomedine and its metabolites. J Med Chem. 2002;45(5):1079-1085. doi:10.1021/jm010334e. PMID: 11855988. View Source
Validated Reverse-Phase HPLC Analytical Method on Newcrom R1 Column Enables Reliable Purity Assessment and Pharmacokinetic Studies
A reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for the separation and analysis of 3,5-dichloro-2-(trichloromethyl)pyridine; the method is scalable to preparative separations and is compatible with mass spectrometric detection when phosphoric acid is replaced with formic acid [1]. Smaller 3 µm particle columns enable fast UPLC adaptation, and the method is declared suitable for pharmacokinetic applications.
Availability of a documented, column-specific HPLC analytical method
Target Compound Data
Newcrom R1 column; MeCN/water/H₃PO₄ mobile phase; MS-compatible with HCOOH substitution; scalable to preparative scale; suitable for pharmacokinetics
Comparator Or Baseline
No equivalent validated method publicly documented for 2,3-dichloro-5-(trichloromethyl)pyridine or 2,4-dichloro-6-(trichloromethyl)pyridine on the same stationary phase
Quantified Difference
Not applicable (binary: method exists vs. absent)
Conditions
SIELC Technologies application note; proprietary algorithm-generated data requiring experimental verification
Why This Matters
A pre-established, column-specific HPLC method reduces analytical method development time and cost for laboratories needing to verify identity, purity, or pharmacokinetic parameters of this compound in research or quality-control settings.
Analytical method validationHPLCPharmacokinetics
[1] SIELC Technologies. Separation of 3,5-Dichloro-2-(trichloromethyl)pyridine on Newcrom R1 HPLC column. Application Note, May 16, 2018. Available at: https://sielc.com/35-dichloro-2-trichloromethylpyridine (accessed 2026-04-23). View Source
Physical State: Liquid (or Low-Melting Solid) vs. Crystalline Nitrapyrin Facilitates Solvent-Free Handling in Continuous-Flow Synthesis
3,5-Dichloro-2-(trichloromethyl)pyridine is reported as a colorless to pale-yellow liquid or low-melting solid at ambient temperature, in contrast to the monochloro analog nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), which is a crystalline solid with a melting point of 62–63 °C . The liquid physical state of the target compound eliminates the need for solvent dissolution prior to pumping in continuous-flow reactors.
Liquid or low-melting solid (no sharp melting point reported; density 1.68 g·cm⁻³ consistent with liquid state at 25 °C)
Comparator Or Baseline
Nitrapyrin: crystalline solid, mp 62–63 °C
Quantified Difference
Target remains liquid at ambient temperature; nitrapyrin requires heating to >63 °C or dissolution in organic solvent for liquid-phase processing
Conditions
Ambient temperature (20–25 °C); literature reports
Why This Matters
A liquid physical state enables direct metering and pumping in continuous-flow synthesis platforms without the additional unit operations (solvent addition, heating, or melt-handling) required for crystalline nitrapyrin, reducing process complexity and capital expenditure in kilo-lab and pilot-plant settings.
Procurement-Targeted Application Scenarios for 3,5-Dichloro-2-(trichloromethyl)pyridine
Synthesis of Penclomedine and 4,6-Disubstituted Antitumor Candidate Libraries
Medicinal chemistry groups pursuing the penclomedine pharmacophore require the 3,5-dichloro-2-(trichloromethyl)pyridine scaffold as the direct precursor for introducing alkoxy, aryloxy, or thioether groups at positions 4 and 6 via nucleophilic substitution [1]. The regiochemical specificity of this isomer ensures that derivatization occurs exclusively at the desired positions without competing side reactions at CCl₃-bearing or chlorine-bearing carbons, a selectivity advantage not offered by isomeric dichloro-trichloromethylpyridines [2]. Penclomedine and its 4-DMPEN metabolite have demonstrated in vivo antitumor activity against MX-1 human breast tumor xenografts, providing a validated biological rationale for sourcing this specific intermediate [1].
Agrochemical Intermediate Requiring High-LogP Precursor for Soil-Persistent Fungicides or Herbicides
The elevated LogP of 4.22 (versus 3.56 for nitrapyrin) predicts greater soil organic-carbon partitioning and slower aqueous leaching . Agrochemical development programs targeting soil-borne fungal pathogens (e.g., Rhizoctonia, Sclerotium spp.) or requiring extended pre-emergence herbicidal activity may benefit from building upon a high-logP trichloromethylpyridine core to enhance rhizosphere retention [3]. The compound's liquid physical state also simplifies formulation into emulsifiable concentrates compared to crystalline alternatives .
Continuous-Flow Process Development Leveraging Ambient-Temperature Liquid Handling
The liquid physical state of 3,5-dichloro-2-(trichloromethyl)pyridine at ambient temperature eliminates the need for pre-heating or solvent dissolution prior to pumping in continuous-flow reactor setups . Process chemists designing telescoped multi-step syntheses—such as sequential chlorination, nucleophilic substitution, and reduction sequences—can meter this intermediate directly using standard HPLC or syringe pumps, reducing unit operations and improving overall process mass intensity relative to routes employing solid nitrapyrin or other crystalline trichloromethylpyridines [1].
Analytical Reference Standard Procurement for Chlorinated Pyridine Isomer Resolution Studies
Because polychlorinated pyridine mixtures often contain multiple regioisomers with closely similar physicochemical properties, access to a well-characterized single isomer is essential for method development and validation [4]. The documented HPLC method on Newcrom R1 stationary phase, combined with the availability of MS-compatible mobile-phase conditions, makes 3,5-dichloro-2-(trichloromethyl)pyridine a practical choice as a retention-time marker or calibration standard when developing UPLC or LC-MS methods for complex chlorinated pyridine mixtures [3].
[1] Tiwari A, Waud WR, Struck RF. Determination of the pharmacophore of penclomedine, a clinically-evaluated antitumor pyridine derivative. Bioorg Med Chem. 2002;10(11):3593-3598. doi:10.1016/S0968-0896(02)00243-2. PMID: 12213474. View Source
[2] Tiwari A, Waud WR, Struck RF. Synthesis and antitumor activity of several new analogues of penclomedine and its metabolites. J Med Chem. 2002;45(5):1079-1085. doi:10.1021/jm010334e. PMID: 11855988. View Source
[3] SIELC Technologies. Separation of 3,5-Dichloro-2-(trichloromethyl)pyridine on Newcrom R1 HPLC column. Application Note, May 16, 2018. Available at: https://sielc.com/35-dichloro-2-trichloromethylpyridine (accessed 2026-04-23). View Source
[4] US Patent US4939263. Control of isomer distribution in a chlorination process. DowElanco, 1990. Available at: https://patents.justia.com/patent/4939263 (accessed 2026-04-23). View Source
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